
2-ethylhexyl phenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethylhexyl phenyl phosphate: is an organophosphate compound with the molecular formula C14H23O4P . It is commonly used as a plasticizer and flame retardant in various industrial applications. The compound is known for its ability to enhance the flexibility and durability of materials, making it a valuable additive in the production of plastics, rubber, and other synthetic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylhexyl phenyl phosphate typically involves the esterification of phenol with 2-ethylhexanol in the presence of a phosphoric acid derivative. One common method includes the reaction of phosphorus oxychloride with 2-ethylhexanol under controlled conditions. The reaction is carried out in a reaction kettle with a molar ratio of phosphorus oxychloride to 2-ethylhexanol of 1:1.5-2.5. The mixture is stirred at 15-25°C for 1-3 hours, followed by the removal of hydrogen chloride gas and further reaction at 40-70°C for 1-4 hours .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-ethylhexyl phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by hydroxyl radicals, leading to the formation of oxidized products.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions, resulting in the formation of phenol and 2-ethylhexanol.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals (OH) are commonly used as oxidizing agents.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Hydrolysis: Acidic or basic solutions are used to hydrolyze the ester bonds.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted phenyl phosphates.
Hydrolysis: Phenol and 2-ethylhexanol.
Scientific Research Applications
2-ethylhexyl phenyl phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a plasticizer and flame retardant in the synthesis of polymers and other materials.
Biology: The compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is widely used in the production of flexible plastics, rubber, and other synthetic materials, enhancing their durability and performance
Mechanism of Action
The mechanism of action of 2-ethylhexyl phenyl phosphate involves its interaction with various molecular targets and pathways. The compound can act as an endocrine disruptor by mimicking or interfering with the action of natural hormones. It can bind to hormone receptors, altering their normal function and leading to various physiological effects. Additionally, the compound can undergo biotransformation in living organisms, resulting in the formation of metabolites that may have different biological activities .
Comparison with Similar Compounds
Bis(2-ethylhexyl) phosphate: Similar in structure but lacks the phenyl group.
Tris(2-ethylhexyl) phosphate: Contains three 2-ethylhexyl groups instead of one phenyl group.
Triphenyl phosphate: Contains three phenyl groups instead of 2-ethylhexyl groups.
Uniqueness: 2-ethylhexyl phenyl phosphate is unique due to its combination of a phenyl group and a 2-ethylhexyl group, which imparts specific chemical and physical properties. This combination allows it to function effectively as both a plasticizer and a flame retardant, making it a versatile compound in various industrial applications .
Properties
CAS No. |
20403-99-0 |
|---|---|
Molecular Formula |
C14H22O4P- |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
2-ethylhexyl phenyl phosphate |
InChI |
InChI=1S/C14H23O4P/c1-3-5-9-13(4-2)12-17-19(15,16)18-14-10-7-6-8-11-14/h6-8,10-11,13H,3-5,9,12H2,1-2H3,(H,15,16)/p-1 |
InChI Key |
UGIWGFXQNPWKPR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)COP(=O)([O-])OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


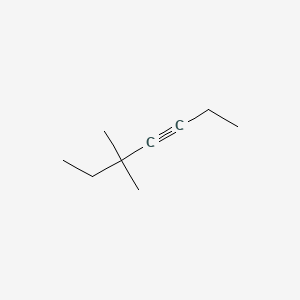
![3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B14719759.png)


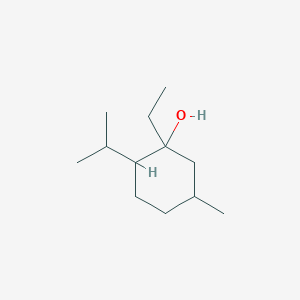
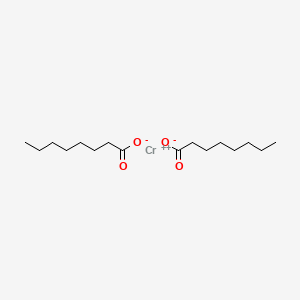
![[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B14719795.png)
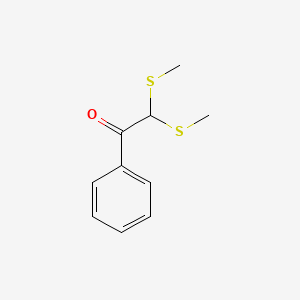

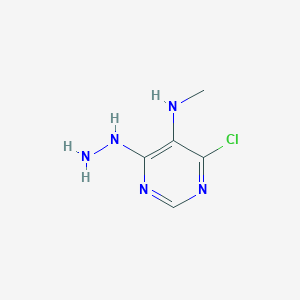
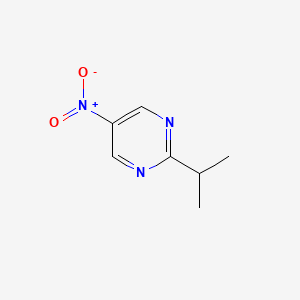

![1-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B14719838.png)

